molecular formula C36H54O3 B12651084 Cholest-5-en-3beta-yl p-ethoxybenzoate CAS No. 41484-50-8

Cholest-5-en-3beta-yl p-ethoxybenzoate

Cat. No.: B12651084
CAS No.: 41484-50-8
M. Wt: 534.8 g/mol
InChI Key: GWKCVFRJJDJPRJ-WOEBQQPMSA-N
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Description

Cholest-5-en-3beta-yl p-ethoxybenzoate is a chemical compound with the molecular formula C36H54O3 It is a derivative of cholesterol, where the hydroxyl group at the 3-beta position is esterified with p-ethoxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3beta-yl p-ethoxybenzoate typically involves the esterification of cholesterol with p-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3beta-yl p-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cholesterol or its derivatives.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Cholest-5-en-3beta-yl p-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and other organic reactions.

    Biology: Investigated for its role in cell membrane studies due to its cholesterol backbone.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cholest-5-en-3beta-yl p-ethoxybenzoate is largely dependent on its structural properties. As a cholesterol derivative, it can interact with cell membranes, potentially altering their fluidity and permeability. The ester group can undergo hydrolysis, releasing p-ethoxybenzoic acid, which may have its own biological effects. The molecular targets and pathways involved would depend on the specific context of its application, such as in drug delivery or material science.

Comparison with Similar Compounds

Cholest-5-en-3beta-yl p-ethoxybenzoate can be compared with other similar compounds, such as:

    Cholest-5-en-3beta-yl p-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Cholest-5-en-3beta-yl acetate: An ester of cholesterol with acetic acid.

    Cholest-5-en-3beta-yl benzoate: An ester of cholesterol with benzoic acid.

Uniqueness

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with biological systems. The ethoxy group may provide different solubility and stability properties compared to other similar compounds.

Properties

CAS No.

41484-50-8

Molecular Formula

C36H54O3

Molecular Weight

534.8 g/mol

IUPAC Name

[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-ethoxybenzoate

InChI

InChI=1S/C36H54O3/c1-7-38-28-14-11-26(12-15-28)34(37)39-29-19-21-35(5)27(23-29)13-16-30-32-18-17-31(25(4)10-8-9-24(2)3)36(32,6)22-20-33(30)35/h11-15,24-25,29-33H,7-10,16-23H2,1-6H3/t25-,29+,30?,31-,32?,33?,35+,36-/m1/s1

InChI Key

GWKCVFRJJDJPRJ-WOEBQQPMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C

Origin of Product

United States

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